molecular formula C9H10Cl2O3S B1469166 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride CAS No. 1018271-63-0

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride

Cat. No. B1469166
CAS RN: 1018271-63-0
M. Wt: 269.14 g/mol
InChI Key: SREJIYPXEXXRMV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10Cl2O3S and a molecular weight of 269.14 . It is also known by the synonym 1-Propanesulfonyl chloride, 3-(4-chlorophenoxy)- .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride consists of a propane-1-sulfonyl chloride group attached to a 4-chlorophenoxy group . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point of 3-(4-Chlorophenoxy)propane-1-sulfonyl chloride is predicted to be 377.5±22.0 °C, and its density is predicted to be 1.410±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Sulfonyl Chlorides/Bromides

Sulfonyl chlorides are the most prevalent reagents for the installation of the sulfonyl protecting group . They can be converted into numerous sulfonyl derivatives . A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides and sulfonates .

Desulfitative Cross-Couplings

Sulfonyl chlorides undergo diverse desulfitative cross-couplings . This process involves the coupling of two different types of molecules, which can be useful in the synthesis of complex organic compounds.

Arylating Agents

Sulfonyl chlorides serve as arylating agents . Arylation is a process that introduces an aryl group into a molecule, which can be useful in the synthesis of various organic compounds.

Manufacture of Elastomers

Sulfonyl chlorides have been widely used as important building blocks for the manufacture of elastomers . Elastomers are polymers with viscoelasticity, commonly found in products like rubber.

Pharmaceuticals

Sulfonyl chlorides are used in the manufacture of pharmaceuticals . They can be used to introduce sulfonyl groups into drug molecules, potentially enhancing their therapeutic effects.

Dyes and Detergents

Sulfonyl chlorides are used in the manufacture of dyes and detergents . In dyes, they can contribute to the color properties of the dye. In detergents, they can improve the cleaning properties of the product.

Synthetic Receptors

Sulfonyl chlorides have exhibited important applications in building synthetic receptors . Synthetic receptors are man-made molecules that can bind to specific target molecules, and they have applications in areas like drug delivery and biosensing.

Catalysts

Sulfonyl chlorides have been used in the creation of catalysts . Catalysts are substances that can speed up chemical reactions without being consumed in the reaction themselves.

properties

IUPAC Name

3-(4-chlorophenoxy)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O3S/c10-8-2-4-9(5-3-8)14-6-1-7-15(11,12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREJIYPXEXXRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenoxy)propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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